1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Overview
Description
The compound is a derivative of benzyloxyphenylacetic acid , which is an organic compound with a benzene ring. The benzene ring is a cyclic structure consisting of six carbon atoms and six hydrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as coumarin appended 1,4-disubstituted 1,2,3-triazoles have been synthesized through click chemistry approach from the coumarin based terminal alkynes and aromatic azides .Scientific Research Applications
Photostabilization of Polymers
1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione, as a β-dicarbonyl compound, plays a role in the photostabilization of polymers. It has been found effective in photostabilizing polyisoprene in solutions containing protonic solvents like alcohols. This action is attributed to the photo-enolization reaction, where UV radiation is absorbed and utilized in the reaction, thereby protecting formulations, such as cosmetics, from photoaging reactions (Wu, Chang, Mou, & Rabek, 1991).
Coordination Chemistry
In coordination chemistry, the compound forms complexes with various metals. For instance, a study describes its coordination with cobalt(II) ions, forming a structure where the CoII ion is coordinated by oxygen atoms from two ligands and nitrogen atoms from pyridine ligands. This results in a distorted octahedral geometry, contributing to the understanding of molecular structures and interactions in coordination compounds (Fan, Chen, Wei, & Yin, 2011).
Synthesis of Nanoparticles
The compound is used in the synthesis of nanoparticles, particularly in the creation of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles. This process involves a three-component reaction with aromatic aldehydes and malononitrile, highlighting its role in facilitating novel methods of nanoparticle synthesis (Goodarzi & Mirza, 2020).
Ligand in Functional Materials
As a β-diketone ligand, it has been used to develop functional materials like tetrathiafulvalene (TTF) derivatives. These materials have potential applications in creating hybrid organic-inorganic building blocks with properties useful in electronics and photonics. Such developments are crucial in advancing the field of material science (Wang, Li, Huang, Zhang, & Zhang, 2011).
Luminescence Studies
This compound is instrumental in studies involving luminescence, particularly in the development of europium complexes for detecting total bilirubin in blood serum samples. The ability of these complexes to reduce luminescence intensity in the presence of bilirubin is critical for medical diagnostics and research (Yang, Xia, Zhou, Jiang, Li, Wang, Zheng, Li, Shen, & Li, 2018).
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-phenylmethoxyphenyl)butane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)16(22)10-15(21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXKFWSKKAXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619580 | |
Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190020-14-5 | |
Record name | 1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.